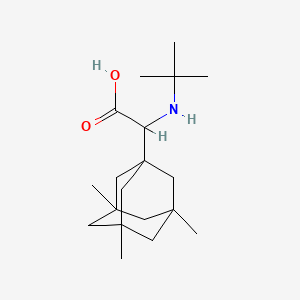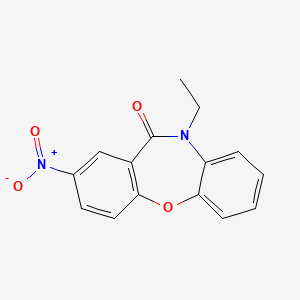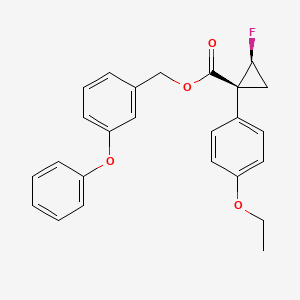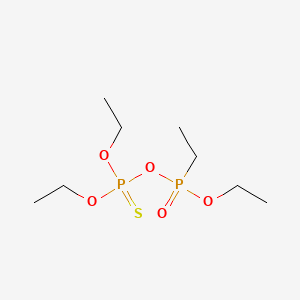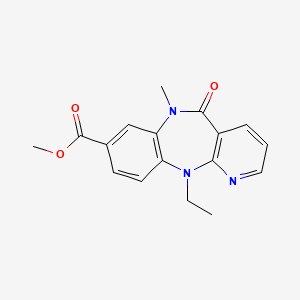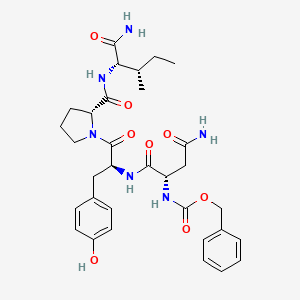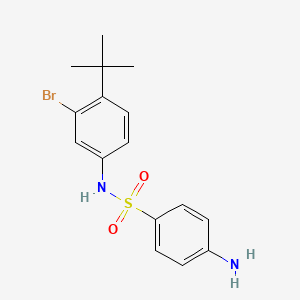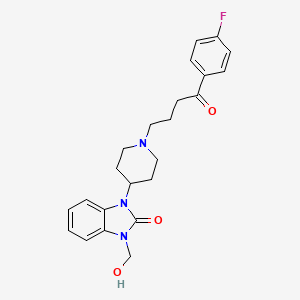
2-Benzimidazolinone, 1-(1-(3-(p-fluorobenzoyl)propyl)-4-piperidyl)-3-hydroxymethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzimidazolinone, 1-(1-(3-(p-fluorobenzoyl)propyl)-4-piperidyl)-3-hydroxymethyl- is a chemical compound known for its diverse applications in the fields of chemistry, biology, and medicine. This compound is often used in scientific research due to its unique chemical properties and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzimidazolinone, 1-(1-(3-(p-fluorobenzoyl)propyl)-4-piperidyl)-3-hydroxymethyl- typically involves the reaction of 1-benzyl-3-carbethoxypiperidin-4-one with o-phenylenediamine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction conditions and ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
2-Benzimidazolinone, 1-(1-(3-(p-fluorobenzoyl)propyl)-4-piperidyl)-3-hydroxymethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution, where reagents like sodium hydroxide or potassium carbonate are used.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Benzimidazolinone, 1-(1-(3-(p-fluorobenzoyl)propyl)-4-piperidyl)-3-hydroxymethyl- has several applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects primarily through its interaction with dopamine receptors, particularly the dopamine subtype 2 receptor . By acting as an antagonist, it inhibits the action of dopamine, which can help manage symptoms such as nausea and vomiting. The molecular targets and pathways involved include the central nervous system’s dopaminergic pathways, which play a crucial role in regulating mood, behavior, and gastrointestinal function.
Comparison with Similar Compounds
Similar Compounds
Haloperidol: Another butyrophenone derivative with similar properties and uses.
Domperidone: A dopamine antagonist used to treat nausea and vomiting.
Metoclopramide: A medication that also acts on dopamine receptors to manage gastrointestinal symptoms.
Uniqueness
2-Benzimidazolinone, 1-(1-(3-(p-fluorobenzoyl)propyl)-4-piperidyl)-3-hydroxymethyl- is unique due to its specific chemical structure, which allows it to interact with dopamine receptors in a distinct manner. This uniqueness contributes to its effectiveness in certain therapeutic applications and its versatility in scientific research.
Properties
CAS No. |
1814-13-7 |
|---|---|
Molecular Formula |
C23H26FN3O3 |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
1-[1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl]-3-(hydroxymethyl)benzimidazol-2-one |
InChI |
InChI=1S/C23H26FN3O3/c24-18-9-7-17(8-10-18)22(29)6-3-13-25-14-11-19(12-15-25)27-21-5-2-1-4-20(21)26(16-28)23(27)30/h1-2,4-5,7-10,19,28H,3,6,11-16H2 |
InChI Key |
ACQRYVMWVNCRDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2C3=CC=CC=C3N(C2=O)CO)CCCC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


